Cas no 1570-45-2 (ethyl pyridine-4-carboxylate)

ethyl pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl isonicotinate
- Ethyl pyridine-4-carboxylate
- Isonicotinic acid ethyl ester
- 4-Picolinic acid ethyl ester
- 4-Pyridinecarboxylic
- 4-Pyridinecarboxylic Acid Ethyl Ester
- Ethyl 4-Pyridinecarboxylate
- FT-0625784
- CS-W020597
- AKOS001058465
- DTXSID6061789
- F0001-0560
- MFCD00006428
- EC 216-379-2
- NSC6854
- Isonicotinic acid, ethyl ester
- SY001919
- Ethylisonicotinate
- AI3-22194
- A19456
- ONG7XTI4BL
- .gamma.-Pyridinecarboxylic acid ethyl ester
- BRN 0122942
- 4-ETHOXYCARBONYLPYRIDINE
- BAA57045
- D70811
- UNII-ONG7XTI4BL
- NSC 6854
- WLN: T6NJ DVO2
- I0137
- AM20050839
- EINECS 216-379-2
- gamma-Pyridinecarboxylic acid ethyl ester
- AC-22479
- CHEMBL2251613
- Ethyl isonicotinicate
- 1570-45-2
- AS-17585
- 4-Pyridinecarboxylic acid, ethyl ester
- 4-Carboethoxypyridine
- NS00004261
- EN300-176600
- 5-22-02-00190 (Beilstein Handbook Reference)
- Ethyl isonicotinate, purum, >=99.0% (GC)
- Z53833081
- SCHEMBL24935
- J-400966
- NSC-6854
- Ethyl isonicotinate, 98%
- HMS1754D18
- 4-Carbethoxypyridine
- Ethyl isonicotinate,99%
- STL163966
- pyridine, 4-ethoxycarbonyl-
- BBL013187
- DTXCID4035043
- DB-012900
- ethyl pyridine-4-carboxylate
-
- MDL: MFCD00006428
- インチ: 1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
- InChIKey: MCRPKBUFXAKDKI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=NC=C1
- BRN: 122942
計算された属性
- せいみつぶんしりょう: 151.06300
- どういたいしつりょう: 151.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- 色と性状: 灰色の液体。
- 密度みつど: 1.009 g/mL at 25 °C(lit.)
- ゆうかいてん: 23°C
- ふってん: 92 °C/8 mmHg(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: n20/D 1.501(lit.)
- ようかいど: H2O: soluble
- すいようせい: 不溶性
- PSA: 39.19000
- LogP: 1.25830
- マーカー: 14,5187
- ようかいせい: 水に溶ける。
ethyl pyridine-4-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:NS1450000
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
ethyl pyridine-4-carboxylate 税関データ
- 税関コード:29333999
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P991795-100g |
4-Pyridinecarboxylic Acid Ethyl Ester |
1570-45-2 | 100g |
$ 431.00 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17180-5G |
ethyl pyridine-4-carboxylate |
1570-45-2 | 95% | 5g |
¥ 910.00 | 2023-04-04 | |
Enamine | EN300-176600-0.25g |
ethyl pyridine-4-carboxylate |
1570-45-2 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
Life Chemicals | F0001-0560-1g |
Ethyl isonicotinate |
1570-45-2 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
TRC | P991795-1g |
4-Pyridinecarboxylic Acid Ethyl Ester |
1570-45-2 | 1g |
$ 127.00 | 2023-09-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0137-100ML |
Ethyl Isonicotinate |
1570-45-2 | >98.0%(GC)(T) | 100ml |
¥345.00 | 2024-04-17 | |
Life Chemicals | F0001-0560-10g |
Ethyl isonicotinate |
1570-45-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E123188-25g |
ethyl pyridine-4-carboxylate |
1570-45-2 | >98.0%(GC) | 25g |
¥30.90 | 2023-09-03 | |
Apollo Scientific | OR1918-50g |
Ethyl isonicotinate |
1570-45-2 | 50g |
£22.00 | 2023-08-31 | ||
Fluorochem | 092136-25g |
4-Picolinic acid ethyl ester |
1570-45-2 | 95% | 25g |
£13.00 | 2022-03-01 |
ethyl pyridine-4-carboxylate 関連文献
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Toshiro Takao,Takashi Kawashima,Ryo Nagae,Hideyuki Kanda,Wataru Watanabe Faraday Discuss. 2019 220 249
-
2. Aza-steroids. Part III. Approaches to 9-aza-steroidsW. R. Schleigh,F. D. Popp J. Chem. Soc. C 1966 760
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Jia Cao,Guoao Li,Guoqiang Wang,Liuzhou Gao,Shuhua Li Org. Biomol. Chem. 2022 20 2857
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4. Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetateG. Venkoba Rao,M. Balakrishnan,N. Venkatasubramanian,P. V. Subramanian,V. Subramanian J. Chem. Soc. Perkin Trans. 2 1978 8
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5. 464. The preparation of some substituted pyridine 1-oxidesA. R. Katritzky J. Chem. Soc. 1956 2404
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6. Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine estersJohn MacTavish,George R. Proctor,James Redpath J. Chem. Soc. Perkin Trans. 1 1996 2545
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Luiz D. Ramos,Leonardo H. de Macedo,Nicholas R. S. Gobo,Kleber T. de Oliveira,Giselle Cerchiaro,Karina P. Morelli Frin Dalton Trans. 2020 49 16154
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G. R. Clemo,E. Hoggarth J. Chem. Soc. 1941 41
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Javier Conesa-Egea,Khaled Hassanein,Marta Mu?oz,Félix Zamora,Pilar Amo-Ochoa Dalton Trans. 2018 47 5607
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Vasily Vorobyev,Anastasia M. Cheplakova,Elena D. Stolyarova,Vladislav Yu. Komarov,Gennadiy A. Kostin Dalton Trans. 2022 51 3954
ethyl pyridine-4-carboxylateに関する追加情報
Ethyl Pyridine-4-Carboxylate: A Comprehensive Overview
Ethyl pyridine-4-carboxylate, also known by its CAS number 1570-45-2, is a versatile organic compound with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom. The carboxylic acid group at the 4-position of the pyridine ring is esterified with ethanol, giving rise to its name. Ethyl pyridine-4-carboxylate has been extensively studied for its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science.
The structure of ethyl pyridine-4-carboxylate consists of a pyridine ring with an ethoxycarbonyl group (-COOEt) attached at the para position. This substitution pattern imparts specific electronic and steric properties to the molecule. The aromaticity of the pyridine ring contributes to its stability and reactivity in various chemical reactions. The ester group, on the other hand, enhances solubility in organic solvents and facilitates further functionalization. Recent studies have explored the role of ethyl pyridine-4-carboxylate as a precursor in the synthesis of more complex molecules, such as biologically active compounds and advanced materials.
Ethyl pyridine-4-carboxylate exhibits interesting physical properties that make it suitable for diverse applications. Its melting point is relatively low, indicating its ability to exist in the solid state under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and diethyl ether. This dual solubility property is advantageous in processes such as chromatography and crystallization. Additionally, ethyl pyridine-4-carboxylate demonstrates good thermal stability, allowing it to be used in high-temperature reactions without decomposition.
The synthesis of ethyl pyridine-4-carboxylate typically involves the esterification of pyridine-4-carboxylic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or using more advanced catalysts like solid acid resins for better efficiency and product purity. Recent advancements in catalytic systems have enabled greener and more sustainable methods for producing ethyl pyridine-4-carboxylate, aligning with current trends toward environmentally friendly chemical manufacturing.
Ethyl pyridine-4-carboxylate finds applications in several industries due to its unique properties. In the pharmaceutical sector, it serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. Its ability to form stable complexes with metal ions has also made it valuable in drug delivery systems and diagnostic agents. In agriculture, ethyl pyridine-4-carboxylate has been explored as a component in pesticides and herbicides due to its ability to interact with biological systems at molecular levels.
Recent research has highlighted the potential of ethyl pyridine-4-carboxylate as a building block for advanced materials. For instance, studies have demonstrated its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. The ester group's reactivity allows for easy functionalization of these materials with additional functionalities, enhancing their performance in specific applications.
Moreover, ethyl pyridine-4-carboxylate has shown promise in biotechnology applications. Its ability to form self-assembled monolayers on various surfaces makes it a candidate for biosensor development. Recent experiments have utilized this property to create sensors capable of detecting specific analytes with high sensitivity and selectivity.
In conclusion, ethyl pyridine-4-carboxylate (CAS No: 1570-45-2) is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure and properties make it an invaluable tool in pharmaceuticals, agrochemicals, materials science, and biotechnology. As research continues to uncover new uses for this compound, its role in advancing technological innovations is expected to grow significantly.
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